1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea
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Overview
Description
1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea is a synthetic organic compound with the molecular formula C26H28F2N2O2 and a molecular weight of 438.51 g/mol . This compound is characterized by the presence of fluorophenyl and isobutoxyphenyl groups attached to a urea backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea typically involves the reaction of 4-fluorobenzyl chloride with 4-isobutoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with phosgene to form the final urea compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and neurological disorders.
Industry: In the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 1,1-bis[(4-Fluorophenyl)methyl]urea
- 1,1-bis[(4-Isobutoxyphenyl)methyl]urea
- 1,1-bis[(4-Chlorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea
Uniqueness
1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea is unique due to the presence of both fluorophenyl and isobutoxyphenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds .
Properties
Molecular Formula |
C26H28F2N2O2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1,1-bis[(4-fluorophenyl)methyl]-3-[[4-(2-methylpropoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C26H28F2N2O2/c1-19(2)18-32-25-13-7-20(8-14-25)15-29-26(31)30(16-21-3-9-23(27)10-4-21)17-22-5-11-24(28)12-6-22/h3-14,19H,15-18H2,1-2H3,(H,29,31) |
InChI Key |
SWEMMQSNYOUVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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